![molecular formula C8H10BNO3 B1397246 (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronsäure CAS No. 338454-17-4](/img/structure/B1397246.png)
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronsäure
Übersicht
Beschreibung
“(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid” is a chemical compound with the molecular formula C8H10BNO3 . It is related to other compounds such as 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-ylboronic acid .
Synthesis Analysis
The synthesis of related compounds involves a two-step protocol involving epoxide ring opening with aromatic amines followed by Pd(0) catalyzed intramolecular C–O bond formation . Another approach used a structure-based drug discovery (SBDD) approach to generate various spiro scaffolds as novel bioisosteres .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H10BNO3/c11-9(12)6-1-2-8-7(5-6)10-3-4-13-8/h1-2,5,10-12H,3-4H2 .Chemical Reactions Analysis
The compound has been involved in reactions targeting histone deacetylases . It is also related to compounds that inhibit protoporphyrinogen oxidase (protox) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 178.98 g/mol. It has 3 hydrogen bond donors and 4 hydrogen bond acceptors. Its exact mass and monoisotopic mass are 179.0753733 g/mol. It has a topological polar surface area of 61.7 Ų .Wissenschaftliche Forschungsanwendungen
Entwicklung von Antikrebsmitteln
Neuere Studien haben das Potenzial von Benzoxazinderivaten bei der Entwicklung von Antikrebsmitteln hervorgehoben. Insbesondere wurden Analoga von 3,4-Dihydro-2H-benzo[e][1,3]oxazin synthetisiert und zeigten eine signifikante in-vitro-Antikrebsaktivität gegen Brustkrebszelllinien MCF 7 und MDA-MB-231 . Diese Verbindungen, einschließlich der Benzoxazin-6-Boronsäure-Variante, zeigten eine überlegene Aktivität im Vergleich zu Doxorubicin, einem Standard-Referenzpräparat in der Krebstherapie . Die vielversprechenden IC50-Werte weisen auf die Wirksamkeit der Verbindung bei der Hemmung des Wachstums von Krebszellen hin und machen sie zu einem wertvollen Kandidaten für die weitere Medikamentenentwicklung.
Molekular-Docking-Studien
Die Benzoxazinderivate wurden auch in molekularen Docking-Studien eingesetzt, um ihre Bindungsaffinitäten zu bestimmten Zielen wie dem epidermalen Wachstumsfaktorrezeptor (EGFR) zu untersuchen . Diese Studien sind entscheidend für das Verständnis der Wechselwirkung zwischen der Verbindung und dem Rezeptor, was zur Entwicklung effektiverer Antikrebsmedikamente führen kann. Die beobachteten guten Bindungsaffinitäten deuten darauf hin, dass diese Verbindungen optimiert werden könnten, um ihr therapeutisches Potenzial zu verbessern.
Herbizide Aktivität
Im Agrarsektor wurden Benzoxazinderivate auf ihre herbizide Aktivität untersucht. Forschungen haben die inhibitorischen Wirkungen dieser Verbindungen auf das Enzym Protox identifiziert, das für die Chlorophyllsynthese in Pflanzen essentiell ist . Dieser Wirkmechanismus ähnelt dem von kommerziellen Herbiziden, was darauf hindeutet, dass Benzoxazin-6-Boronsäure zu einer neuen Klasse von Herbiziden mit hoher Effizienz und Breitbandwirkung entwickelt werden könnte.
Hochdurchsatz-Mechanochemie
Das Gebiet der Mechanochemie hat die Anwendung von Benzoxazinderivaten in der Parallelsynthese gesehen. Es wurde ein innovatives Mahlsystem für die mechanochemische "Parallelsynthese" von 3,4-Dihydro-2H-benzo[e][1,3]oxazinderivaten entwickelt . Dieser Ansatz ermöglicht die gleichzeitige Verarbeitung mehrerer Proben, was die Effizienz der Verbindungssynthese deutlich erhöht und ein schnelles Screening für verschiedene Anwendungen ermöglicht.
Wirkmechanismus
The mechanism of action of related compounds includes the inhibition of protoporphyrinogen oxidase (protox), which is a mode of action for certain herbicides . Another mechanism involves the selective and transient inhibition of Cyclin-dependent kinase 9 (CDK9), reducing Mcl-1 expression and inducing apoptosis in Mcl-1-dependent tumor cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-6-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO3/c11-9(12)6-1-2-8-7(5-6)10-3-4-13-8/h1-2,5,10-12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLHJXPSEPKXEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OCCN2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718340 | |
| Record name | 3,4-Dihydro-2H-1,4-benzoxazin-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338454-17-4 | |
| Record name | B-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338454-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-2H-1,4-benzoxazin-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Boc-7-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B1397163.png)
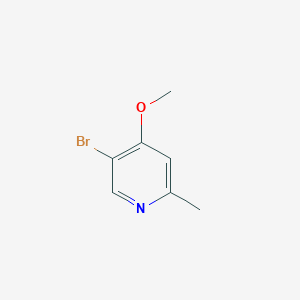


![(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid](/img/structure/B1397168.png)
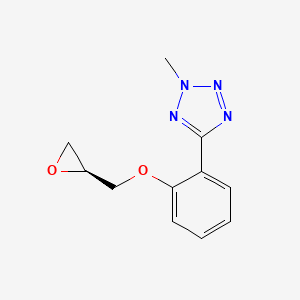
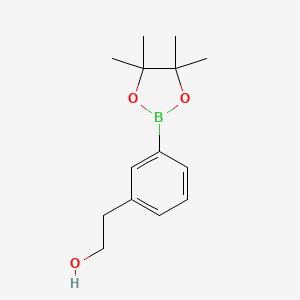
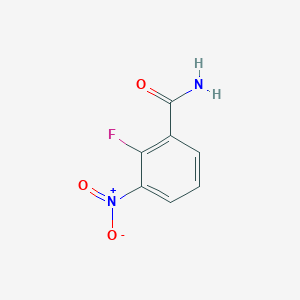
![tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B1397173.png)
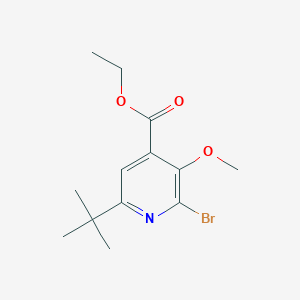
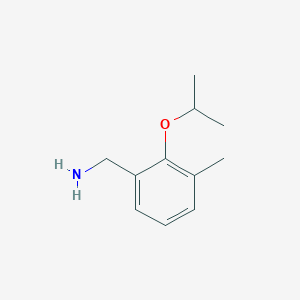
![Carbamic acid, [4-[[(2-methoxyethoxy)acetyl]-amino]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B1397184.png)
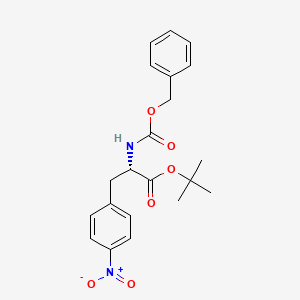
![Tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1397186.png)